molecular formula C27H39Br2N3 B1148112 CID 53426329 CAS No. 872979-87-8

CID 53426329

Cat. No.: B1148112
CAS No.: 872979-87-8
M. Wt: 565.4 g/mol
InChI Key: AZJASRWHFPDMHB-UHFFFAOYSA-L
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Description

CID 53426329, also known as Tedizolid, is an oxazolidinone-class antibiotic. It is primarily used to treat acute bacterial skin and skin structure infections. Tedizolid is a second-generation oxazolidinone, which offers improved potency and a better safety profile compared to its predecessor, linezolid.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tedizolid is synthesized through a multi-step process. The initial step involves the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent to form an intermediate. This intermediate undergoes further reactions, including cyclization and substitution, to yield the final product .

Industrial Production Methods

Industrial production of Tedizolid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and scalable, making it suitable for mass production.

Chemical Reactions Analysis

Types of Reactions

Tedizolid undergoes various chemical reactions, including:

    Oxidation: Tedizolid can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in Tedizolid, altering its activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying Tedizolid’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.

Major Products Formed

Scientific Research Applications

Tedizolid has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of oxazolidinones.

    Biology: Investigated for its antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

    Medicine: Clinically used to treat bacterial infections, with ongoing research into its efficacy and safety in different patient populations.

    Industry: Employed in the development of new antibiotics and as a reference standard in quality control processes.

Mechanism of Action

Tedizolid exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis. This action effectively halts bacterial growth and replication. The molecular targets involved include the ribosomal RNA and associated proteins, which are crucial for the translation process .

Comparison with Similar Compounds

Tedizolid is compared with other oxazolidinones, such as linezolid. While both compounds share a similar mechanism of action, Tedizolid offers several advantages:

    Improved Potency: Tedizolid is more potent against certain bacterial strains.

    Better Safety Profile: Tedizolid has fewer side effects and a lower risk of toxicity.

    Longer Half-Life: Tedizolid has a longer half-life, allowing for once-daily dosing.

List of Similar Compounds

  • Linezolid
  • Radezolid
  • Contezolid

These compounds share structural similarities with Tedizolid but differ in their pharmacokinetic properties and clinical applications.

Properties

CAS No.

872979-87-8

Molecular Formula

C27H39Br2N3

Molecular Weight

565.4 g/mol

IUPAC Name

3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide

InChI

InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2

InChI Key

AZJASRWHFPDMHB-UHFFFAOYSA-L

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]

SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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